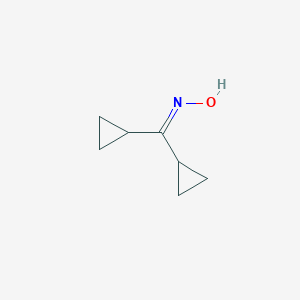

Dicyclopropyl ketoxime

概要

説明

Dicyclopropyl ketoxime is an organic compound characterized by the presence of a cyclopropyl group attached to a ketone and an oxime functional group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropyl ring imparts strain to the molecule, making it a reactive intermediate in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: Dicyclopropyl ketoxime can be synthesized through several methods. One common approach involves the reaction of cyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired oxime .

Industrial Production Methods: Industrial production of oximes often involves the use of catalytic processes. For example, the ammoximation of cyclohexanone using hydrogen peroxide and a titanium silicate catalyst is a well-established method . While specific industrial methods for cyclopropyl ketone, oxime are less documented, similar catalytic processes could be adapted for its large-scale synthesis.

化学反応の分析

Nickel(II)-Mediated Dimerization

Dicyclopropyl ketoxime undergoes oxidative dimerization in the presence of NiCl₂ under aerobic conditions to form vic-dioxime complexes.

| Reaction Parameter | Conditions |

|---|---|

| Catalyst | NiCl₂ (stoichiometric) |

| Temperature | 100°C |

| Reaction Time | 24 hours |

| Yield | 65–70% |

| Major Product | Dinuclear Ni(II)-vic-dioxime complexes (17 ) |

Mechanistic Insight :

The reaction proceeds via Ni(II)-mediated α-C–H bond oxidation. Hydroxylamine, generated in situ, acts as a nitrosating agent, converting the ketoxime into a vic-dioxime ligand that coordinates to Ni(II) centers .

Gold(I)-Catalyzed O-Allylation

This compound participates in gold-catalyzed allylation with aminoallenes to form O-allyl oxime derivatives.

| Reaction Parameter | Conditions |

|---|---|

| Catalyst System | AuCl(PPh₃) (5 mol %) + AgOTf (15 mol %) |

| Solvent | CH₂Cl₂ |

| Temperature | Room temperature |

| Reaction Time | 5 hours |

| Yield | 52–96% |

Key Steps :

-

Au(I) activates the C≡C bond of the aminoallene.

-

Oxime oxygen performs a nucleophilic attack on the terminal carbon.

Copper-Mediated Arylations

Copper catalysts enable the coupling of this compound with aryl halides to form O-aryl oxime ethers.

| Reaction Parameter | Conditions |

|---|---|

| Catalyst | CuI (10 mol %) |

| Ligand | 1,10-Phenanthroline (20 mol %) |

| Base | K₃PO₄ |

| Solvent | Toluene (for ketoximes) |

| Temperature | 110°C |

| Yield | 23–82% |

Mechanism :

-

Oxidative insertion of Cu(I) into the C–X bond (X = Br, I).

-

Reductive elimination forms the C–O bond between the oxime and aryl group .

Iron(II)-Catalyzed Nitrosation

This compound derivatives form under Fe(II)-catalyzed conditions from styrenes.

| Reaction Parameter | Conditions |

|---|---|

| Catalyst | Fe(BH₄)₂ + pyridyl-2,6-dicarboxylic acid |

| Reductant | NaBH₄ (1.5–2.0 equiv) |

| Nitrosating Agent | t-BuONO (1.5–2.5 equiv) |

| Solvent | MeOH/H₂O or EtOH |

| Temperature | Room temperature |

| Yield | 32–92% |

Reaction Pathway :

-

Fe(II) activates the styrene C=C bond.

-

Sequential BH₄⁻ reduction and t-BuONO nitrosation generate the ketoxime .

Comparative Reactivity Table

The table below contrasts this compound’s behavior with other oxime derivatives under similar conditions.

| Reaction Type | This compound | Cyclohexanone Oxime | Benzophenone Oxime |

|---|---|---|---|

| Ni(II)-Dimerization | Forms stable dinuclear complexes | No dimerization | Polymerizes irreversibly |

| Au(I)-Allylation | High yields (85–96%) | Moderate yields (60–70%) | Low yields (20–30%) |

| Cu-Mediated Arylation | Requires elevated temps | RT-compatible | RT-compatible |

| Fe(II)-Nitrosation | Efficient (70–92%) | Inert | Partial conversion |

Mechanistic Highlights

-

Metal Coordination : Cyclopropyl ring strain enhances metal-ligand interactions, stabilizing intermediates in Au(I) and Ni(II) pathways .

-

Steric Effects : Bulky cyclopropyl groups slow arylations compared to less hindered oximes.

-

Electronic Factors : Electron-deficient oximes (e.g., dicyclopropyl) favor oxidative dimerization over nucleophilic substitution.

科学的研究の応用

Organic Synthesis

Dicyclopropyl ketoxime serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of various derivatives through chemical transformations. Some notable applications include:

- Synthesis of Functional Groups : this compound can be transformed into cyclopropanols, cyclopropanamines, and cyclopropane carboxylic acids, which are essential components in pharmaceuticals and bioactive molecules.

- Asymmetric Synthesis : The compound has been utilized in the asymmetric synthesis of enantiopure amines through borane-mediated reductions, showcasing its utility in producing chiral compounds with high enantioselectivity .

Medicinal Chemistry

Research indicates that this compound and its derivatives exhibit biological activity, particularly concerning adrenergic receptors. Key findings include:

- Adrenergic Activity : Certain derivatives have demonstrated potential as adrenergic agents, suggesting applications in drug development targeting these receptors.

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of this compound derivatives have revealed insights into their pharmacological effects, paving the way for new therapeutic agents .

Catalysis

This compound has shown promise in catalytic applications due to its ability to form complexes with metal ions and other ligands. This feature can enhance catalytic properties or alter reactivity patterns in synthetic applications:

- Metal Complexation : Studies have indicated that this compound can form stable complexes with transition metals, which may be exploited in catalysis for various organic transformations.

- Catalytic Design : The unique conformational effects associated with cyclopropyl groups can influence molecular design strategies in catalysis, potentially leading to more efficient catalytic systems .

作用機序

The mechanism of action of cyclopropyl ketone, oxime involves its reactivity due to the strained cyclopropyl ring and the presence of the oxime group. The compound can undergo ring-opening reactions, particularly under catalytic conditions, leading to the formation of various products . The oxime group can also participate in radical reactions, forming nitrogen-centered radicals that further react to produce diverse chemical entities .

類似化合物との比較

Dicyclopropyl ketoxime can be compared with other oxime derivatives and cyclopropyl-containing compounds:

Cyclohexanone oxime: Used in the production of nylon-6, similar in its oxime functionality but differs in the ring size and industrial applications.

Cyclopropyl methyl ketone: Another cyclopropyl-containing compound, used in organic synthesis but lacks the oxime group.

Oxime ethers: These compounds are used as intermediates in the synthesis of heteroaromatic compounds and share the oxime functionality.

Uniqueness: this compound is unique due to the combination of the strained cyclopropyl ring and the reactive oxime group, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

生物活性

Dicyclopropyl ketoxime is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two cyclopropyl groups attached to a carbonyl carbon, modified by an oxime functional group. Its molecular formula is , which contributes to its unique reactivity and interactions with biological systems. The strain induced by the cyclopropyl rings enhances its chemical behavior, making it a valuable building block in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity , particularly in pharmacological contexts. Its derivatives have shown promising results in various applications:

- Adrenergic Activity : Certain derivatives of this compound have demonstrated adrenergic activity, suggesting potential applications in developing drugs targeting adrenergic receptors. This activity is critical for the modulation of cardiovascular functions and may lead to new therapeutic avenues for treating conditions such as hypertension and heart failure .

- Insecticidal and Ovicidal Activities : Studies on oxime derivatives, including those related to this compound, have shown moderate to high insecticidal activities against pests like Myzus persicae and Helicoverpa armigera. For instance, specific compounds exhibited up to 100% ovicidal activity at concentrations as low as 600 μg/mL . This highlights the potential for developing eco-friendly pesticides based on this compound derivatives.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Oximation of Dicyclopropyl Ketone : The most common method involves reacting dicyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate.

- Alternative Synthetic Routes : Researchers have explored different synthetic pathways that may enhance yield or purity, including microwave-assisted synthesis and solvent-free conditions.

Case Study 1: Adrenergic Activity

A study published in 1998 explored a series of N-aryl this compound derivatives for their adrenergic activity. The findings indicated that modifications to the aryl group significantly influenced the binding affinity to adrenergic receptors. Some derivatives showed enhanced selectivity for beta-adrenergic receptors, which could lead to targeted therapies with reduced side effects .

Case Study 2: Insecticidal Properties

In another study focusing on insecticidal activities, several oxime derivatives were synthesized and tested against agricultural pests. Compounds derived from this compound demonstrated superior insecticidal properties compared to traditional pesticides, suggesting their potential as safer alternatives in pest management strategies .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexanone oxime | Cyclic oxime | Larger ring size; different reactivity profile |

| 1-Cyclopropyl-2-butanone | Cyclic ketone | Contains a linear chain; different sterics |

| Dicyclohexyl ketoxime | Larger cyclic system | Increased steric hindrance; different properties |

| 2-Cyclobutyl-2-butanone | Smaller cyclic system | Smaller ring size; distinct reactivity |

This compound's dual cyclopropyl groups create significant ring strain that influences its reactivity and potential applications compared to these similar compounds.

特性

IUPAC Name |

N-(dicyclopropylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-8-7(5-1-2-5)6-3-4-6/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVSLBGUEKOQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NO)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162973 | |

| Record name | Cyclopropyl ketone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-52-7 | |

| Record name | Methanone, dicyclopropyl-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopropylmethanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl ketone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopropyl ketone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPROPYLMETHANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG0LD01T90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when you shine light on a cyclopropyl ketone oxime in a solution of methanol?

A1: The photochemical behavior of cyclopropyl ketone oximes closely mirrors that of regular cyclic ketone oximes. [, ] For instance, when researchers irradiated 3α,5-cyclo-5α-cholestan-7-one oxime with UV light in methanol, they observed the formation of three major products: 7-aza-3α,5-cyclo-B-homo-5α-cholestan-7a-one, 7a-aza-3α,5α-cyclo-B-homo-5α-cholestan-7-one, and 3α,5-cyclo-7,8-seco-5α-cholestan-7-amide. [] Interestingly, no products resulting from the cleavage of the cyclopropane ring were detected. This suggests that the photo-Beckmann rearrangement, the primary reaction pathway, doesn't involve radical intermediates that could fragment the cyclopropyl group.

Q2: Does the presence of a cyclopropyl group affect the outcome of the photo-Beckmann rearrangement?

A2: Yes, the presence of a cyclopropyl group, particularly in a conjugated system, can significantly impact the yield of the desired lactam products in the photo-Beckmann rearrangement. [] Studies using 3α,5-cyclo-5α-cholestan-6-one oxime, a conjugated cyclopropyl ketone oxime, showed significantly reduced yields of the expected lactams compared to similar reactions with non-conjugated cyclopropyl ketone oximes or simple cyclic ketone oximes. [] This suggests that the unique electronic properties of the conjugated cyclopropyl group may interfere with the rearrangement process.

Q3: Beyond the photo-Beckmann rearrangement, what other synthetic transformations can cyclopropyl ketone oximes undergo?

A3: Cyclopropyl ketone oximes are versatile building blocks in organic synthesis. Researchers have demonstrated their utility in synthesizing valuable heterocyclic compounds. For example, specific reaction conditions can transform cyclopropyl ketone oximes into 4,5-dihydroisoxazoles [] or 5,6-dihydro-4H-1,2-oxazines. [] These heterocycles are important structural motifs found in various bioactive molecules and pharmaceuticals, highlighting the potential of cyclopropyl ketone oximes in medicinal chemistry.

Q4: Are there any specific applications of cyclopropyl ketone oximes or their derivatives?

A4: While the provided research focuses on the fundamental reactivity and synthetic potential of cyclopropyl ketone oximes, one specific application is highlighted. A new synthetic route for 4-Chlorophenyl cyclopropyl ketone oxime O-(3-phenoxybenzyl)ether has been developed. [] Although the specific application of this particular derivative is not detailed, its synthesis suggests a potential interest in its biological or material properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。